N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate
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Overview
Description
N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate is a complex organic compound that features a benzamide core with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate typically involves a multi-step process. One common method involves the amidation of N-Cbz-protected amines. The reactions often use isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of protecting groups and efficient reaction conditions, are likely employed to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Alloc-protected amines
- N-Boc-protected amines
- Other N-Cbz-protected amines
Uniqueness
N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate is unique due to its specific functional groups and the trifluoroacetate moiety. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications.
Properties
Molecular Formula |
C38H42F3N3O7 |
---|---|
Molecular Weight |
709.7 g/mol |
IUPAC Name |
benzyl N-(4-aminobutyl)-N-[3-[[3,4-bis(phenylmethoxy)benzoyl]amino]propyl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H41N3O5.C2HF3O2/c37-21-10-11-23-39(36(41)44-28-31-17-8-3-9-18-31)24-12-22-38-35(40)32-19-20-33(42-26-29-13-4-1-5-14-29)34(25-32)43-27-30-15-6-2-7-16-30;3-2(4,5)1(6)7/h1-9,13-20,25H,10-12,21-24,26-28,37H2,(H,38,40);(H,6,7) |
InChI Key |
MWTOAQPMAQQATN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)NCCCN(CCCCN)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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